
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H13ClO2. This compound features a cyclopropane ring substituted with chlorine and carboxylic acid groups, making it a unique and interesting molecule for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and carboxylation reactions. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product output .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclopropane derivatives
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and carboxylic acid groups play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-Chloro-1,1,1-trimethoxyethane
- 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Comparison: 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the carboxylic acid group makes it more reactive in certain chemical reactions compared to its amide counterpart .
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
1-chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
Clave InChI |
PBWFVFFMRVBKGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C(=O)O)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
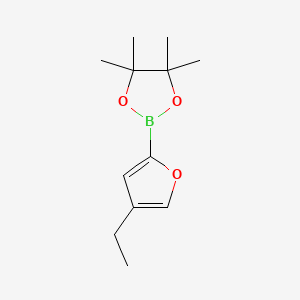

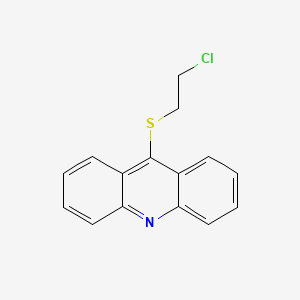
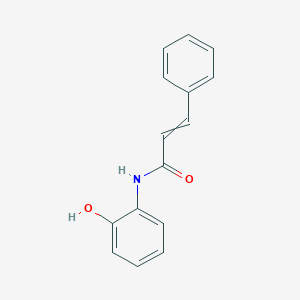
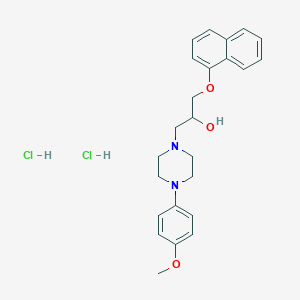
![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
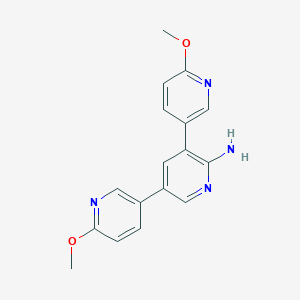
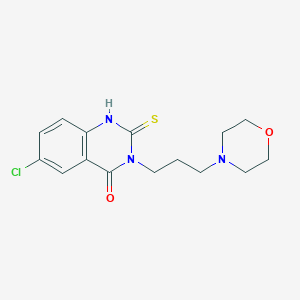

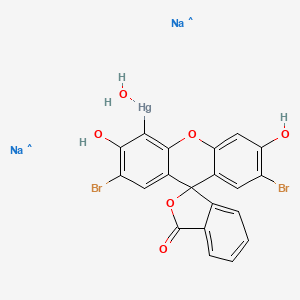
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
